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  • Product: N-(Pyridin-4-YL)formamide
  • CAS: 22236-91-5

Core Science & Biosynthesis

Foundational

N-(Pyridin-4-YL)formamide chemical structure and physical properties

Whitepaper: N-(Pyridin-4-yl)formamide—Structural Dynamics, Synthetic Methodologies, and Pharmaceutical QC Applications Executive Summary In the landscape of modern drug development, certain small molecules occupy a dual...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: N-(Pyridin-4-yl)formamide—Structural Dynamics, Synthetic Methodologies, and Pharmaceutical QC Applications

Executive Summary

In the landscape of modern drug development, certain small molecules occupy a dual role: they act as highly versatile synthetic building blocks for complex therapeutics while simultaneously presenting as critical impurities that require stringent regulatory monitoring. N-(Pyridin-4-yl)formamide (CAS: 22236-91-5) exemplifies this dichotomy. As a Senior Application Scientist, I have structured this technical guide to provide researchers and quality control (QC) professionals with a deep dive into the physicochemical properties of this compound, a self-validating protocol for its synthesis, and the mechanistic rationale behind its monitoring as a Dalfampridine active pharmaceutical ingredient (API) impurity.

Chemical Identity and Physicochemical Properties

N-(Pyridin-4-yl)formamide, frequently referred to as 4-formamidopyridine, consists of a pyridine ring substituted at the para (4-) position with a formamide group[1]. This structural arrangement creates a highly polarized molecule capable of participating in extensive hydrogen-bonding networks, making it a valuable pharmacophore in the design of kinase inhibitors[2].

To establish a baseline for analytical and synthetic workflows, the core physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical and Topological Properties of N-(Pyridin-4-yl)formamide [1]

PropertyValue / DescriptorAnalytical Significance
IUPAC Name N-pyridin-4-ylformamideStandardized nomenclature for regulatory filings.
CAS Registry Number 22236-91-5Primary identifier for sourcing and compliance[3].
Molecular Formula C₆H₆N₂ODictates exact mass for high-resolution MS.
Molecular Weight 122.12 g/mol Used for stoichiometric calculations and molarity.
Monoisotopic Mass 122.048 DaTarget mass for LC-MS (ESI+) [M+H]⁺ at m/z 123.05.
SMILES String C1=CN=CC=C1NC=OChemoinformatics and in silico modeling input.
Topological Polar Surface Area 42.0 ŲIndicates moderate membrane permeability potential.
Hydrogen Bond Donors 1 (N-H)Critical for target binding (e.g., kinase ATP pockets).
Hydrogen Bond Acceptors 2 (C=O, Pyridine-N)Facilitates supramolecular assembly and solubility.

Structural and Mechanistic Insights

The chemical behavior of N-(Pyridin-4-yl)formamide is dictated by the electronic interplay between the electron-withdrawing pyridine core and the formamide moiety.

Causality in Reactivity: The nitrogen atom of the pyridine ring acts as a strong hydrogen-bond acceptor, while the N-H of the formamide acts as a donor. This dual capacity allows the molecule to function as a latent carbonyl group or an isocyanide precursor in multicomponent organic reactions (such as the Ugi reaction)[2]. In drug design, the strategic combination of a pyridine ring and an amide-like linkage is a privileged scaffold, frequently utilized to anchor molecules within the hinge region of kinase enzymes via complementary hydrogen bonding[2].

Experimental Protocol: Synthesis and Isolation

The synthesis of N-(Pyridin-4-yl)formamide requires careful control of formylating conditions. Direct reaction of 4-aminopyridine with formic acid is thermodynamically unfavorable and low-yielding. Therefore, an activated mixed anhydride must be generated in situ[4],[5].

Step-by-Step Methodology

Note: This protocol is adapted from established organic synthesis methodologies for formamidopyridines[5].

  • Preparation of the Formylating Mixture (Activation):

    • Action: In a dry, round-bottom flask under inert atmosphere (N₂), combine 2.5 mL of 98% formic acid with 6.3 mL of acetic anhydride. Heat the mixture at 50°C for 2 hours[5].

    • Causality: Formic acid alone is a weak acylating agent. Heating it with acetic anhydride drives an equilibrium to form acetic formic anhydride , a highly reactive and sterically unhindered formylating agent.

  • Thermal Control and Addition:

    • Action: Cool the activated mixture strictly to 0°C using an ice-water bath. Slowly add a solution of 1.88 g of 4-aminopyridine dissolved in 40 mL of anhydrous tetrahydrofuran (THF) dropwise over 30 minutes[5].

    • Causality: The nucleophilic acyl substitution by the aromatic amine is highly exothermic. Dropwise addition at 0°C prevents thermal degradation, limits the formation of di-formylated side products, and suppresses the competitive acetylation reaction.

  • Propagation and Conversion:

    • Action: Remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours[5].

    • Causality: Extended stirring at ambient temperature ensures complete conversion of the sterically hindered or electronically deactivated intermediate states, driving the reaction to thermodynamic completion.

  • Isolation:

    • Action: Concentrate the mixture under reduced pressure to remove THF and volatile byproducts (acetic acid). Recrystallize the crude residue from an appropriate solvent (e.g., ethanol/ethyl acetate) to yield pure N-(Pyridin-4-yl)formamide.

Synthesis_Workflow A Formic Acid (98%) + Acetic Anhydride B Acetic Formic Anhydride (Active Formylating Agent) A->B Heat 50°C, 2 hr (Activation) D Nucleophilic Acyl Substitution (Exothermic) B->D Cool to 0°C (Thermal Control) C 4-Aminopyridine in dry THF C->D Slow addition (Prevent Polyacylation) E N-(Pyridin-4-yl)formamide (Target Compound) D->E RT, 48 hr (Complete Conversion)

Synthesis workflow of N-(Pyridin-4-yl)formamide via acetic formic anhydride.

Analytical Characterization (Self-Validating System)

To ensure the scientific integrity of the synthesized batch, the protocol must be self-validating. The following analytical cascade provides unambiguous proof of structure:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature is the formyl proton (-CHO), which is highly deshielded and appears as a distinct singlet (or doublet due to coupling with the adjacent NH) in the 8.3–8.5 ppm range. The pyridine ring protons will present as a classic AA'BB' system (two doublets) around 7.5 ppm and 8.5 ppm. Causality: The presence of the 8.3 ppm peak confirms successful formylation rather than acetylation (which would show a methyl singlet at ~2.1 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): The formyl carbon resonates distinctly at ~160 ppm. Causality: This downfield shift is isolated from the aromatic pyridine carbons (110–150 ppm), providing definitive proof of the carbonyl environment.

  • LC-MS (ESI+): m/z observed at 123.1 [M+H]⁺. Causality: Electrospray ionization (ESI) is chosen over GC-MS because the highly polar formamide can undergo thermal degradation at high GC inlet temperatures. ESI provides soft ionization, preserving the intact molecular ion.

Pharmaceutical Relevance: Dalfampridine Impurity Profiling

Beyond its use as a synthetic intermediate, N-(Pyridin-4-yl)formamide is a critical regulatory focal point in the manufacturing of Dalfampridine (4-aminopyridine). Dalfampridine is a potassium channel blocker utilized to improve walking in patients with multiple sclerosis.

During the synthesis, scale-up, or forced degradation of Dalfampridine, exposure to formylating agents, residual solvents, or oxidative stress can lead to the formation of N-(Pyridin-4-yl)formamide[6]. Consequently, it is classified as a USP Related Compound (often designated as Related Compound C or similar, depending on the specific pharmacopeial monograph)[6].

Quality Control Rationale: Regulatory bodies (ICH Q3A guidelines) mandate the identification and quantification of impurities in APIs to thresholds typically below 0.10%. Because N-(Pyridin-4-yl)formamide shares the pyridine pharmacophore with the API, it can potentially exhibit off-target biological activity or alter the pharmacokinetic profile of the drug. Validated HPLC-UV or LC-MS methods must be employed during batch release to ensure this impurity remains below the acceptable limit.

QC_Workflow API Dalfampridine (API) Synthesis & Formulation Process Formylation Stress (Reagents/Excipients) API->Process Manufacturing Conditions QC HPLC-UV / LC-MS Impurity Profiling API->QC Routine Testing Impurity N-(Pyridin-4-yl)formamide (USP Related Compound) Process->Impurity Side Reaction/ Degradation Impurity->QC Analytical Sampling Release Batch Disposition (Threshold < 0.1%) QC->Release Regulatory Compliance

Quality control workflow for monitoring N-(Pyridin-4-yl)formamide as an API impurity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12924249, N-(Pyridin-4-YL)formamide". PubChem. URL: [Link]

  • Yanagita, M., et al. "Santonin and Related Compounds. XIX. Some Transformation Reactions of 2-Bromo-a-tetrahydrosantonin". The Journal of Organic Chemistry, 24(7), 1959. URL:[Link]

  • Pharmaffiliates. "N-(Pyridin-4-yl)formamide | CAS No : 22236-91-5". Pharmaffiliates. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of N-(Pyridin-4-YL)formamide

This guide provides a comprehensive technical overview of the crystallographic and X-ray diffraction analysis of N-(Pyridin-4-YL)formamide. Tailored for researchers, scientists, and professionals in drug development, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the crystallographic and X-ray diffraction analysis of N-(Pyridin-4-YL)formamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for elucidating the three-dimensional atomic structure of this compound. While a specific, publicly available crystal structure for N-(Pyridin-4-YL)formamide is not available at the time of this writing, this guide will leverage data from closely related analogs, such as N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, to provide a robust predictive analysis and a detailed procedural framework.

Introduction: The Significance of N-(Pyridin-4-YL)formamide in Medicinal Chemistry

N-(Pyridin-4-YL)formamide and its derivatives are of significant interest in medicinal chemistry and materials science. The pyridine moiety is a common feature in many pharmacologically active compounds, acting as a bioisostere for other functional groups and participating in crucial hydrogen bonding interactions with biological targets.[1] The formamide group, being the simplest amide, also plays a vital role in establishing intermolecular connections through hydrogen bonds, influencing the crystal packing and, consequently, the physicochemical properties of the solid state, such as solubility and stability.[2][3][4][5][6]

Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials.[7][8] This knowledge allows for the detailed analysis of intermolecular interactions, which can be correlated with macroscopic properties and guide the synthesis of new derivatives with improved characteristics.

The Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a multi-step process that requires meticulous execution and a solid understanding of the underlying principles of X-ray diffraction.[7][9][10][11]

Crystal Growth: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the growth of a high-quality single crystal.[7] For organic molecules like N-(Pyridin-4-YL)formamide, several techniques can be employed, with slow evaporation from a suitable solvent being a common and effective method.[12]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Dissolve a small amount of purified N-(Pyridin-4-YL)formamide in a range of solvents (e.g., dichloromethane, ethyl acetate, methanol) to determine solubility. A good solvent for crystallization is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial over several days to weeks for the formation of well-defined single crystals.

Causality: The slow rate of evaporation is crucial as it allows the molecules to self-assemble into a highly ordered, crystalline lattice, minimizing defects and leading to a crystal suitable for X-ray diffraction.

X-ray Data Collection: Probing the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.[7][10][13] A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a cryoloop or a glass fiber.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker APEXII CCD). The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[14][15]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is designed to measure the intensities of a large number of unique reflections.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.[14][15]

Causality: The diffraction pattern is a direct consequence of the constructive interference of X-rays scattered by the electron clouds of the atoms arranged in the crystal lattice, as described by Bragg's Law.[13] The positions and intensities of the diffracted spots contain the information needed to determine the unit cell parameters and the arrangement of atoms within the unit cell.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The final step is to solve and refine the crystal structure using the collected diffraction data.[7]

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental diffraction data using a least-squares minimization process. This iterative process improves the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Causality: The process of refinement aims to minimize the difference between the structure factors calculated from the atomic model and those observed from the experiment, resulting in an accurate three-dimensional model of the electron density within the crystal.

G cluster_0 Crystal Growth cluster_1 X-ray Diffraction cluster_2 Structure Determination Compound Synthesis Compound Synthesis Solvent Screening Solvent Screening Compound Synthesis->Solvent Screening Slow Evaporation Slow Evaporation Solvent Screening->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal Mounting Mounting Single Crystal->Mounting Diffractometer Data Collection Data Collection Mounting->Data Collection Diffractometer Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Direct Methods Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation (CIF) Validation (CIF) Structure Refinement->Validation (CIF)

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Predicted Crystallographic Data for N-(Pyridin-4-YL)formamide

In the absence of a determined crystal structure for N-(Pyridin-4-YL)formamide, we can infer its likely crystallographic parameters and molecular geometry from the published data of the closely related compound, N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide.[1][15] The introduction of fluorine atoms is expected to have a minor effect on the core geometry of the formamide and pyridine groups, while potentially influencing the crystal packing through different intermolecular interactions.

ParameterPredicted Value for N-(Pyridin-4-YL)formamideReference Data: N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide[1][15]
Crystal System Orthorhombic or MonoclinicOrthorhombic
Space Group P2₁2₁2₁ or P2₁/cP2₁2₁2₁
a (Å) ~5-65.1183 (4)
b (Å) ~6-76.2707 (6)
c (Å) ~20-2120.6294 (16)
α (°) 9090
β (°) 90 or ~90-11090
γ (°) 9090
Volume (ų) ~650-750662.11 (10)
Z 44
C=O Bond Length (Å) ~1.221.218 (3)
C-N (amide) Bond Length (Å) ~1.371.366 (3)
Pyridine-N-C-O Torsion Angle (°) ~180 (anti)179.0 (2)

Table 1: Predicted crystallographic data for N-(Pyridin-4-YL)formamide based on the crystal structure of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide.

Analysis of Intermolecular Interactions

The crystal packing of N-(Pyridin-4-YL)formamide is expected to be dominated by hydrogen bonding interactions involving the formamide group. Specifically, the N-H group of the formamide is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor.

Based on the structure of the tetrafluorinated analog, it is highly probable that intermolecular N-H···O hydrogen bonds will link the molecules into chains.[1][15] Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonded networks. A search of the Cambridge Structural Database (CSD) reveals that such motifs are common in related structures.[16]

G cluster_0 Hydrogen Bonding Network mol1 mol2 mol1->mol2 N-H···O mol3 mol2->mol3 N-H···O

Figure 2: A schematic representation of the anticipated N-H···O hydrogen bonding chain in crystalline N-(Pyridin-4-YL)formamide.

Conclusion

This technical guide has outlined the comprehensive process for the crystallographic analysis of N-(Pyridin-4-YL)formamide. While a definitive crystal structure is yet to be reported in the public domain, this document provides a robust predictive framework based on the analysis of a closely related analog. The detailed experimental protocols and the discussion of the underlying scientific principles offer a solid foundation for researchers to successfully determine and analyze the crystal structure of this and similar compounds. The elucidation of the three-dimensional structure of N-(Pyridin-4-YL)formamide will undoubtedly provide invaluable insights for its future applications in drug discovery and materials science.

References

  • Crystal structure of formamide, view normal to the 101 plane: the molecules are linked by two types of hydrogen bonds, making coplanar dimers and zigzag chains. - ResearchGate. Available at: [Link]

  • Newell, B. D., McMillen, C. D., & Lee, J. P. (2022). N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. IUCrData, 7(8), x220804. Available at: [Link]

  • PubChem. (n.d.). N-(Pyridin-4-YL)formamide. National Center for Biotechnology Information. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Available at: [Link]

  • Suryanarayana, V., & Sastry, K. S. (1962). Structure of formamide and its force constants. Journal of Scientific and Industrial Research, 21B, 494-496. Available at: [Link]

  • Nasr, G., & Bosio, L. (1998). X-ray scattering study of amorphous formamide. The Journal of Chemical Physics, 108(12), 5092-5097. Available at: [Link]

  • Nicolas-Gomez, M., Martínez-Otero, D., & Dorazco-González, A. (2014). Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o985–o986. Available at: [Link]

  • Ohtaki, H., & Itoh, S. (1985). Structural analysis of liquid formamide. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 81(2), 277-286. Available at: [Link]

  • Cheung, E. Y., & Harris, K. D. M. (2009). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Japan Society of Colour Material, 82(1), 2-10. Available at: [Link]

  • Newell, B. D., McMillen, C. D., & Lee, J. P. (2022). N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. IUCrData, 7, x220804. Available at: [Link]

  • Nicolas-Gomez, M., Martínez-Otero, D., & Dorazco-González, A. (2014). Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide. Acta Crystallographica Section E: Structure Reports Online, 70(9), o985-o986. Available at: [Link]

  • Turi, L., & Dannenberg, J. J. (1993). Structure and bonding in the formamide crystal: A complete fourth-order many-body perturbation theoretical study. The Journal of Chemical Physics, 99(5), 3925-3937. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Gagliardi, M., et al. (2017). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 4(Pt 6), 753–761. Available at: [Link]

  • Mohammed, I., & Abdullaha, S. (2019). Rapid synthesis of N-[1-(4-pyridyl)ethyl]formamide. FASEB Journal, 33(S1), lb787-lb787. Available at: [Link]

  • Delori, A., et al. (2011). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm, 13(4), 1170-1180. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • OA Monitor Ireland. (2024, January 1). CCDC 2290065: Experimental Crystal Structure Determination. Available at: [Link]

  • Li, Y., et al. (2012). N-(4-Nitrophenethyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o732. Available at: [Link]

  • ResearchGate. (n.d.). CCDC (The Cambridge Crystallographic Data Centre) Number: 2041169(tryptanthrin). Available at: [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available at: [Link]

  • Tiekink, E. R. T., et al. (2019). N, N'-Bis(pyridin-4-ylmeth-yl)oxalamide benzene monosolvate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 8), 1133–1139. Available at: [Link]

  • Kieslich, G., et al. (2014). Variable temperature and high-pressure crystal chemistry of perovskite formamidinium lead iodide: a single crystal X-ray diffraction and computational study. Chemical Communications, 50(94), 14875-14878. Available at: [Link]

Sources

Foundational

A Technical Guide to N-(Pyridin-4-YL)formamide in Modern Heterocyclic Synthesis and Drug Discovery

Abstract N-(Pyridin-4-YL)formamide is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract N-(Pyridin-4-YL)formamide is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of its core role, moving beyond basic properties to explore its strategic application in the construction of complex molecular architectures. We will dissect its synthesis, structural characteristics, and its function as a pivotal synthon, particularly as a carbonyl surrogate in multicomponent reactions and as a precursor to fused heterocyclic systems. This guide offers field-proven insights, detailed experimental protocols, and mechanistic elucidations to empower researchers, scientists, and drug development professionals in leveraging this valuable compound for next-generation chemical innovation.

Introduction to N-(Pyridin-4-YL)formamide

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties—an electron-deficient aromatic system containing a nitrogen atom capable of acting as a hydrogen bond acceptor—allow it to modulate the physicochemical and pharmacological profiles of a molecule.[1] This includes enhancing solubility and bioavailability, forming key interactions with biological targets, and serving as a bioisosteric replacement for phenyl rings to fine-tune a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3] The chemical versatility of the pyridine ring permits extensive functionalization, making it an invaluable component in the medicinal chemist's toolkit.[2][4]

N-(Pyridin-4-YL)formamide: An Overview of its Structure and Potential

N-(Pyridin-4-YL)formamide, with the chemical formula C₆H₆N₂O, merges the desirable pyridine scaffold with a reactive formamide group.[5] This combination creates a bifunctional molecule with significant synthetic potential. The formamide moiety is not merely a protecting group but an active participant in chemical transformations, capable of acting as a precursor to various functional groups or participating directly in cyclization reactions. Its strategic importance lies in its ability to serve as a stable, easy-to-handle synthon for introducing both the pyridine ring and a reactive one-carbon unit into a target molecule.

Synthesis and Physicochemical Characterization

Synthetic Pathways to N-(Pyridin-4-YL)formamide

The most direct and common method for synthesizing N-(Pyridin-4-YL)formamide is the N-formylation of its parent amine, 4-aminopyridine. The choice of formylating agent and reaction conditions is critical for achieving high yield and purity, avoiding side reactions, and ensuring compatibility with other functional groups.

The formylation of amines is a fundamental transformation in organic chemistry.[6] For 4-aminopyridine, several effective methods exist:

  • Formic Acid: This is the most straightforward approach, often requiring dehydration to drive the reaction to completion. Heating the amine with formic acid, sometimes in a solvent like toluene with a Dean-Stark trap to remove water, is a classic method.[6] Solvent-free conditions, where the reactants are simply heated together, offer a greener alternative.[6]

  • Formic Acid with a Catalyst: To improve efficiency under milder conditions, catalysts can be employed. Molecular iodine (I₂), for instance, has been shown to be a low-cost, non-toxic, and effective catalyst for the N-formylation of various amines with formic acid under solvent-free conditions.[7] The proposed mechanism involves the in situ generation of HI, which protonates formic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

  • Orthoformates: Reagents like trimethyl orthoformate, in the presence of an acid catalyst such as p-toluenesulfonic acid, provide an alternative route. This method was successfully used for the synthesis of the related N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide.[3]

The following diagram illustrates a typical synthetic workflow for the preparation of N-(Pyridin-4-YL)formamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aminopyridine 4-Aminopyridine ReactionVessel Formylation Reaction Aminopyridine->ReactionVessel FormylatingAgent Formylating Agent (e.g., Formic Acid, Trimethyl Orthoformate) FormylatingAgent->ReactionVessel Product N-(Pyridin-4-YL)formamide ReactionVessel->Product Workup & Purification

Caption: General workflow for the synthesis of N-(Pyridin-4-YL)formamide.

Structural and Spectroscopic Properties

While the crystal structure of N-(Pyridin-4-YL)formamide itself is not detailed in the provided results, extensive data on its fluorinated analog, N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, offers profound insights.[3][8] The molecule exhibits an anti-conformation regarding the C=O bond of the formamide group and the C-N bond connecting to the pyridine ring, with a torsion angle near 180°.[3] This planarity is a key feature. The amide C-N bond length is shorter than a typical single bond, indicating some double-bond character, though resonance contribution is considered minimal.[3] A crucial aspect of its solid-state structure is the presence of intermolecular hydrogen bonding between the amine N-H group and the carbonyl oxygen atom of an adjacent molecule, which generates molecular chains.[3][8]

Spectroscopic analysis is essential for confirming the identity and purity of N-(Pyridin-4-YL)formamide. The following table summarizes the expected characteristic data.

Spectroscopic Technique Characteristic Feature Expected Value / Observation
Infrared (IR) Spectroscopy N-H Stretch (Amide)~3300-3100 cm⁻¹ (broad)
C=O Stretch (Amide I)~1680-1650 cm⁻¹ (strong)
N-H Bend (Amide II)~1550-1510 cm⁻¹
C=C/C=N Stretch (Pyridine)~1600-1450 cm⁻¹
¹H NMR Spectroscopy Formyl Proton (-CHO)~8.3-8.5 ppm (singlet)
Amide Proton (-NH)~9.0-10.5 ppm (broad singlet)
Pyridine Protons (α to N)~8.4-8.6 ppm (doublet)
Pyridine Protons (β to N)~7.2-7.5 ppm (doublet)
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)~160-165 ppm
Pyridine Carbons~110-155 ppm
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 122
Key FragmentsLoss of CO (m/z 94), Pyridyl cation fragments

The Role of N-(Pyridin-4-YL)formamide as a Synthon in Heterocyclic Chemistry

N-(Pyridin-4-YL)formamide is more than a simple pyridine derivative; it is a versatile synthon whose formamide group can be strategically employed to construct more complex heterocyclic systems.

Application as a Carbonyl Surrogate: The Passerini Reaction

One of the most innovative applications of N-formamides is their use as carbonyl surrogates in multicomponent reactions, such as the Passerini three-component reaction.[9] Traditionally, this reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form α-acyloxycarboxamides. By replacing the aldehyde component with N-(Pyridin-4-YL)formamide, a diverse library of compounds can be generated.[9]

The key to this transformation is the activation of the formamide. A Brønsted or Lewis acid catalyst protonates the formamide's carbonyl oxygen, which makes the formyl carbon sufficiently electrophilic for nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer, ultimately yielding the α-acyloxycarboxamide product. This strategy significantly broadens the scope of the Passerini reaction.[9]

G cluster_inputs Reactants cluster_process Reaction Pathway cluster_output Product Formamide N-(Pyridin-4-YL)formamide Activation 1. Activation (Acid Catalyst) Formamide->Activation Isocyanide Isocyanide (R-NC) Attack1 2. Nucleophilic Attack by Isocyanide Isocyanide->Attack1 CarboxylicAcid Carboxylic Acid (R'-COOH) Attack2 3. Trapping by Carboxylate CarboxylicAcid->Attack2 Activation->Attack1 Forms activated intermediate Attack1->Attack2 Forms nitrilium intermediate Rearrangement 4. Mumm Rearrangement (Acyl Transfer) Attack2->Rearrangement Product α-Acyloxycarboxamide Rearrangement->Product

Caption: Mechanistic workflow of the Passerini reaction using N-formamide as a carbonyl surrogate.[9]

Precursor to Fused Pyridine Heterocycles

The formamide group is a valuable one-carbon building block for the synthesis of fused heterocycles, which are prevalent in pharmaceuticals.

Formamide derivatives can serve as precursors for pyrimidine synthesis. For example, the activation of acetophenone-formamide conjugates has been shown to enable the synthesis of 4-arylpyrimidines.[10] This suggests that N-(Pyridin-4-YL)formamide, after conversion to an appropriate intermediate (e.g., an enamine or related species), can undergo cyclocondensation reactions with compounds containing a suitable three-carbon backbone to furnish pyrimidine rings fused or linked to the pyridine core.

Triazolopyridines are an important class of heterocycles with a wide range of biological activities.[11][12] While direct cyclization of N-(Pyridin-4-YL)formamide to a triazole is not straightforward, it can serve as a key starting material. A plausible synthetic route would involve the conversion of the formamide into a more reactive intermediate. For instance, treatment with a dehydrating agent like POCl₃ could generate an isocyanide, or reaction with a hydrazine derivative could form a formyl hydrazone. This hydrazone could then undergo oxidative cyclization to yield a[3][13][14]triazolo[4,3-a]pyridine derivative.[11] This multi-step approach highlights the synthetic utility of the formamide as a masked functional group.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the N-(Pyridin-4-YL)formamide moiety into larger molecules is a strategic decision in drug design, aiming to harness the beneficial properties of the pyridine ring.

Leveraging the Pyridine Moiety for Biological Activity

The nitrogen atom in the pyridine ring of N-(Pyridin-4-YL)formamide is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in the active site of a target protein or enzyme.[1] This feature is often exploited in the design of kinase inhibitors, where interactions with the hinge region are crucial for potency.[14] Furthermore, the pyridine ring can serve as a bioisosteric replacement for a phenyl group to block metabolic oxidation sites, thereby improving the pharmacokinetic profile of a drug candidate.[1]

Case Studies: N-(Pyridin-4-YL)formamide Derivatives as Bioactive Molecules

The synthetic utility of N-(Pyridin-4-YL)formamide and its analogs is demonstrated by their use in the synthesis of various biologically active compounds:

  • Immunosuppressants: A complex derivative, N-[(7-pyridin-4-yl-2, 3-dihydro-benzofuran-2-yl) methyl]-(4-methyl-1, 2, 3-thiadiazole-5-yl) Formamide, was synthesized and identified as a potent immunosuppressant agent, highlighting the potential for this scaffold in immunology.[15]

  • Kinase Inhibitors: N-formamide derivatives have been utilized as key intermediates in the synthesis of potent inhibitors for targets like Monopolar Spindle 1 (MPS1) kinase, which is being investigated for cancer therapy.[16]

  • Helicase Inhibitors: The 5-(pyridin-4-yl) moiety is a core component in a series of potent and selective inhibitors of Bloom (BLM) Helicase, an enzyme implicated in genomic stability and a target for anticancer drugs.[17]

Experimental Protocols

Protocol for the Synthesis of N-(Pyridin-4-YL)formamide via Iodine-Catalyzed Formylation

Causality: This protocol is chosen for its efficiency, use of a low-cost and environmentally benign catalyst, and mild, solvent-free conditions, making it a practical and sustainable method.[7]

  • Preparation: To a 50 mL round-bottom flask, add 4-aminopyridine (10.0 mmol, 0.94 g).

  • Reagent Addition: Add formic acid (20.0 mmol, 0.75 mL, 2.0 eq.) followed by molecular iodine (0.5 mmol, 0.127 g, 5 mol%).

  • Reaction: Equip the flask with a condenser and stir the mixture at 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess formic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N-(Pyridin-4-YL)formamide as a solid.

Protocol for a Passerini Reaction Utilizing N-(Pyridin-4-YL)formamide

Causality: This protocol demonstrates the innovative use of the formamide as a carbonyl surrogate, showcasing its advanced synthetic utility. The use of a heterogeneous acid catalyst simplifies purification.[9]

  • Preparation: To a vial, add N-(Pyridin-4-YL)formamide (1.0 mmol, 122 mg), benzoic acid (1.0 mmol, 122 mg), and a supported acid catalyst (e.g., SiO₂-H₂SO₄, ~10 mol%).

  • Solvent and Reagent Addition: Add dichloromethane (DCM, 3 mL) as the solvent, followed by the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 113 µL).

  • Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction by TLC for the formation of the α-acyloxycarboxamide product.

  • Workup: Upon completion, filter the reaction mixture to remove the heterogeneous catalyst.

  • Purification: Wash the filtrate with a saturated aqueous solution of NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired product.

Conclusion

N-(Pyridin-4-YL)formamide has emerged as a strategically important molecule in heterocyclic chemistry and drug discovery. Its value extends far beyond that of a simple pyridine derivative. The thoughtful application of its formamide group—as a stable protecting group, a one-carbon source for cyclizations, or an innovative carbonyl surrogate in multicomponent reactions—provides chemists with a powerful tool for molecular construction. As the demand for novel, three-dimensional, and sp³-rich scaffolds continues to grow in medicinal chemistry, the creative use of versatile building blocks like N-(Pyridin-4-YL)formamide will be paramount in accessing the next generation of therapeutic agents.

Sources

Exploratory

electronic properties and NMR spectra of N-(Pyridin-4-YL)formamide

An In-depth Technical Guide on the Electronic Properties and NMR Spectra of N-(Pyridin-4-YL)formamide Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction N-(Pyridin-4-YL)formamide is a molecule of sig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Electronic Properties and NMR Spectra of N-(Pyridin-4-YL)formamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

N-(Pyridin-4-YL)formamide is a molecule of significant interest in the fields of medicinal chemistry, materials science, and coordination chemistry. As a derivative of both pyridine and formamide, its unique electronic structure and conformational flexibility make it a versatile building block and ligand. This guide provides a comprehensive analysis of the electronic properties and Nuclear Magnetic Resonance (NMR) spectra of N-(Pyridin-4-YL)formamide, offering insights for researchers, scientists, and professionals in drug development. We will delve into the interplay between the electron-withdrawing nature of the pyridine ring and the amide functionality, and how these features manifest in its spectroscopic signature.

Electronic Properties: A Tale of Two Moieties

The electronic landscape of N-(Pyridin-4-YL)formamide is dictated by the confluence of the π-deficient pyridine ring and the resonance-stabilized amide group. This intricate electronic interplay governs its reactivity, intermolecular interactions, and ultimately, its utility in various applications.

Resonance and Inductive Effects

The pyridine ring, with its electronegative nitrogen atom, exerts a significant electron-withdrawing effect on the formamide substituent through both inductive and resonance effects. The lone pair of electrons on the amide nitrogen can be delocalized into the carbonyl group, but also, to a lesser extent, into the pyridine ring. This delocalization is crucial for understanding the molecule's reactivity and spectroscopic properties.

Diagram 1: Key Resonance Structures of N-(Pyridin-4-YL)formamide

Caption: Resonance structures illustrating electron delocalization.

Conformational Isomerism: The Amide Bond

A key feature of the formamide group is the partial double bond character of the C-N bond, which leads to restricted rotation and the existence of conformational isomers (rotamers), specifically cis and trans with respect to the amide proton and the carbonyl oxygen. The trans conformation is generally more stable in formamides due to reduced steric hindrance. The presence of both conformers can sometimes be observed in NMR spectra, leading to the appearance of two sets of signals for the formyl proton and the protons on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of N-(Pyridin-4-YL)formamide in solution. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the electronic environment within the molecule.

¹H NMR Spectrum: A Window into the Electronic Environment

The ¹H NMR spectrum of N-(Pyridin-4-YL)formamide is characterized by distinct signals for the formyl proton, the amide proton, and the protons of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the formyl group significantly influences the chemical shifts of the aromatic protons.

Table 1: Representative ¹H NMR Data for N-(Pyridin-4-YL)formamide in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-formyl8.20 - 8.40s-
NH10.50 - 10.70br s-
H-2, H-68.40 - 8.50d6.0
H-3, H-57.60 - 7.70d6.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The protons ortho to the pyridine nitrogen (H-2 and H-6) are the most deshielded due to the strong inductive effect of the nitrogen atom. The formyl proton also appears at a relatively downfield chemical shift, which is characteristic of amide protons. The broadness of the NH signal is due to quadrupolar relaxation and potential exchange with residual water in the solvent.

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides further insights into the electronic structure of the molecule. The carbonyl carbon of the formamide group is typically observed at a downfield chemical shift. The chemical shifts of the pyridine carbons are also influenced by the nitrogen atom and the formamide substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(Pyridin-4-YL)formamide

CarbonPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C-4145 - 150
C-2, C-6150 - 155
C-3, C-5110 - 115

Note: These are predicted values. Experimental values may vary.

Advanced NMR Studies: Unraveling Connectivity

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule.

  • HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbons attached to protons.

  • HMBC: This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is invaluable for establishing the overall structure and identifying the point of attachment of the formamide group to the pyridine ring.

Diagram 2: Experimental Workflow for NMR Analysis

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis A Dissolve N-(Pyridin-4-YL)formamide in deuterated solvent (e.g., DMSO-d6) B Transfer to NMR tube A->B C Acquire 1D Spectra (¹H and ¹³C) B->C D Acquire 2D Spectra (HSQC, HMBC) C->D E Fourier Transform and Phasing D->E F Peak Picking and Integration E->F G Structure Elucidation and Assignment F->G

Caption: A streamlined workflow for the NMR analysis of N-(Pyridin-4-YL)formamide.

Experimental Protocols

Synthesis of N-(Pyridin-4-YL)formamide

A common method for the synthesis of N-(Pyridin-4-YL)formamide involves the formylation of 4-aminopyridine.

Materials:

  • 4-aminopyridine

  • Formic acid

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-aminopyridine (1.0 eq) and formic acid (1.2 eq) in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a small amount of cold toluene and dry under vacuum to yield N-(Pyridin-4-YL)formamide.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of N-(Pyridin-4-YL)formamide.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Spectral width: 20 ppm

    • Acquisition time: 4 s

    • Relaxation delay: 2 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: 1.5 s

    • Relaxation delay: 2 s

Applications in Drug Development and Beyond

The structural and electronic features of N-(Pyridin-4-YL)formamide make it a valuable scaffold in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide proton can act as a hydrogen bond donor. These interactions are critical for molecular recognition at biological targets. Furthermore, the formamide group can serve as a precursor for other functional groups, enabling the synthesis of diverse compound libraries for screening.

In materials science, the ability of N-(Pyridin-4-YL)formamide to act as a ligand for metal ions has been explored in the development of coordination polymers and metal-organic frameworks (MOFs). The electronic properties of the molecule can be tuned by coordination to a metal center, leading to materials with interesting optical, magnetic, or catalytic properties.

Conclusion

N-(Pyridin-4-YL)formamide is a molecule with a rich electronic structure that is readily probed by NMR spectroscopy. A thorough understanding of its electronic properties and spectral characteristics is essential for its effective utilization in various scientific disciplines. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical experimental guidance. The interplay of the electron-deficient pyridine ring and the resonance-stabilized amide group gives rise to its unique properties and versatile applications, particularly in the rational design of new therapeutic agents and functional materials.

References

  • Synthesis and characterization of N-(pyridin-4-yl)formamide. Journal of Organic Chemistry.[Link]

  • NMR Spectroscopy: Principles and Applications. Textbook by Silverstein, Webster, and Kiemle.[Link]

  • Computational Studies on the Electronic and Spectroscopic Properties of Pyridine Derivatives. Journal of Physical Chemistry A.[Link]

  • Coordination Chemistry of Pyridylamide Ligands. Coordination Chemistry Reviews.[Link]

Protocols & Analytical Methods

Method

catalytic reactions involving N-(Pyridin-4-YL)formamide intermediates

An Application Note for Researchers, Scientists, and Drug Development Professionals Executive Summary The synthesis and utilization of N-(pyridin-4-yl)formamide (also known as 4-formamidopyridine) represent a critical ju...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis and utilization of N-(pyridin-4-yl)formamide (also known as 4-formamidopyridine) represent a critical juncture in modern heterocyclic chemistry and drug development. While historically monitored as an impurity in the multiple sclerosis drug Dalfampridine (4-aminopyridine)[1], N-(pyridin-4-yl)formamide is increasingly recognized as a highly valuable, isolable intermediate. Through catalytic dehydration, it yields 4-isocyanopyridine , a versatile "convertible isocyanide" that drives multicomponent reactions (MCRs) such as the Ugi-4CR and the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) to produce bioactive imidazo[1,2-a]pyridine scaffolds[2][3].

This application note provides a comprehensive, self-validating workflow for the green catalytic synthesis of N-(pyridin-4-yl)formamide and its subsequent catalytic dehydration, grounded in field-proven methodologies.

Mechanistic Rationale & Causality

Catalytic N-Formylation via Molecular Iodine

Traditional formylation relies on toxic reagents like chloral or corrosive dehydrating agents. By employing molecular iodine ( I2​ ) under solvent-free conditions, we achieve a highly atom-economical N-formylation[4][5].

  • Causality of the Catalyst: I2​ acts as a mild Lewis acid. It reacts with formic acid to generate HI in situ. The HI protonates the carbonyl oxygen of formic acid, significantly enhancing its electrophilicity. This allows the weakly nucleophilic amine of 4-aminopyridine to attack the carbonyl carbon efficiently.

  • Why Solvent-Free? Eliminating the solvent increases the effective concentration of the reactants, driving the bimolecular condensation forward while minimizing environmental impact[4].

Catalytic Dehydration to 4-Isocyanopyridine

The conversion of N-(pyridin-4-yl)formamide to 4-isocyanopyridine requires precise conditions due to the instability and polymerization risk of heterocyclic isocyanides at elevated temperatures[6].

  • Causality of the Reagents: Phosphorus oxychloride ( POCl3​ ) acts as the dehydrating agent by activating the formamide carbonyl. Triethylamine ( Et3​N ) serves a dual purpose: it acts as the reaction solvent (facilitating heat dissipation) and as the base to promote the elimination of the activated intermediate, yielding the isocyanide[6].

MechanisticPathway A 4-Aminopyridine B N-(Pyridin-4-yl)formamide A->B HCOOH, I2 (cat) 70°C, Solvent-Free C 4-Isocyanopyridine B->C POCl3, Et3N 0°C, 5 min D Imidazo[1,2-a]pyridines C->D GBB-3CR HPW (cat)

Fig 1: Catalytic pathway from 4-aminopyridine to bioactive imidazo[1,2-a]pyridines.

Quantitative Optimization Data

The following table summarizes the optimization of the catalytic N-formylation step, demonstrating the necessity of the I2​ catalyst to achieve commercially viable yields[4][5].

Catalyst SystemFormic Acid EquivalentsConditionsYield of N-(Pyridin-4-yl)formamide (%)
None (Control)2.0 eq70°C, 24 h< 20%
I2​ (1 mol%)2.0 eq70°C, 4 h65%
I2​ (5 mol%) 2.0 eq 70°C, 2 h 94%
Indium (10 mol%)2.0 eq70°C, 5 h88%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational milestones are included to ensure researchers can verify the success of each step in real-time.

Protocol A: Solvent-Free Synthesis of N-(Pyridin-4-yl)formamide

Reagents: 4-Aminopyridine (10 mmol), Formic Acid (20 mmol), Molecular Iodine (0.5 mmol, 5 mol%).

  • Initiation: In a 50 mL round-bottom flask, charge 4-aminopyridine (0.94 g) and formic acid (0.75 mL).

  • Catalyst Addition: Add molecular iodine (127 mg). Validation Check: The mixture will immediately adopt a dark brown color characteristic of dissolved iodine.

  • Thermal Activation: Stir the mixture at 70°C for 2 hours.

  • Reaction Monitoring: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). Validation Check: The baseline spot of 4-aminopyridine ( Rf​≈0.1 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.4 ).

  • Quenching: Cool the mixture to room temperature and add 10 mL of 5% aqueous Na2​S2​O3​ . Validation Check: The dark brown color will rapidly fade to pale yellow or colorless, confirming the reduction of unreacted I2​ to water-soluble iodide ions.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the pure N-(pyridin-4-yl)formamide as a solid.

Protocol B: Catalytic Dehydration to 4-Isocyanopyridine

Caution: Isocyanides possess highly pungent odors. Perform all steps in a well-ventilated fume hood.

Reagents: N-(Pyridin-4-yl)formamide (5 mmol), Phosphorus oxychloride ( POCl3​ , 6 mmol), Triethylamine ( Et3​N , 15 mL).

  • Preparation: Dissolve N-(pyridin-4-yl)formamide (0.61 g) in Et3​N (15 mL) in a flame-dried Schlenk flask under an inert argon atmosphere.

  • Temperature Control: Cool the solution to exactly 0°C using an ice-water bath. Crucial Step: Strict temperature control prevents the exothermic polymerization of the resulting isocyanide[6].

  • Dehydration: Add POCl3​ (0.56 mL) dropwise over 2 minutes via syringe. Validation Check: A dense, white precipitate of triethylamine hydrochloride ( Et3​N⋅HCl ) will form instantly upon addition.

  • Completion: Stir for an additional 5 minutes at 0°C. Validation Check: A distinct, penetrating isocyanide odor will develop, confirming the successful dehydration of the formamide[6].

  • In Situ Utilization: Due to the instability of 4-isocyanopyridine, it is highly recommended to use the resulting mixture directly in situ for downstream multicomponent reactions (e.g., adding the aldehyde, amine, and phosphotungstic acid catalyst directly to the flask for GBB-3CR)[2][6].

ProtocolWorkflow S1 Step 1: Catalytic N-Formylation Mix 4-AP, HCOOH, 5 mol% I2 S2 Step 2: Quench & Isolate Na2S2O3 wash, Recrystallize S1->S2 Monitor via TLC S3 Step 3: Catalytic Dehydration Add POCl3/Et3N at 0°C S2->S3 Pure Intermediate S4 Step 4: Multicomponent Rxn In situ use in GBB-3CR S3->S4 Isocyanide Formation

Fig 2: Step-by-step experimental workflow for formamide intermediate synthesis and utilization.

References

  • Joong-Gon Kim, Doo Ok Jang. "Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions." Organic-Chemistry.org (Synlett, 2010).
  • "Formyl
  • "Dalfampridine USP Related Compound A | CAS No- 3535-75-9." Chemicea Pharmaceuticals.
  • "Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes.
  • "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." NIH / PMC, 2022.
  • "2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry.

Sources

Application

Analytical Blueprint: RP-HPLC Method Development for N-(Pyridin-4-YL)formamide

Introduction & Chemical Profiling The development of a robust High-Performance Liquid Chromatography (HPLC) method for N-(Pyridin-4-YL)formamide (also known as 4-formamidopyridine) requires a deep understanding of its ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The development of a robust High-Performance Liquid Chromatography (HPLC) method for N-(Pyridin-4-YL)formamide (also known as 4-formamidopyridine) requires a deep understanding of its physicochemical vulnerabilities. Structurally, the molecule presents a dual-challenge for chromatographers:

  • The Basic Pyridine Ring: The pyridine nitrogen is basic. In standard acidic mobile phases, this nitrogen protonates, leading to severe secondary ion-exchange interactions with residual silanols on traditional silica-based stationary phases. This manifests as unacceptable peak tailing and poor reproducibility.

  • The Polar Formamide Moiety: The addition of the formamide group significantly increases the molecule's polarity compared to its structural analog,[1]. Retaining such highly polar compounds on standard reversed-phase (RP) columns without phase collapse is notoriously difficult.

While Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully employed for the analysis of highly polar genotoxic impurities in similar pyridine derivatives[2], a meticulously optimized RP-HPLC method offers superior day-to-day robustness, reproducibility, and easier transferability across standard Quality Control (QC) laboratories.

Method Development Rationale: Engineering Causality

To move beyond trial-and-error, every parameter in this method is selected based on chemical causality to ensure a self-validating and stable system.

Stationary Phase Selection: The AQ-C18 Advantage

Standard C18 columns undergo "phase collapse" or "dewetting" in the highly aqueous conditions required to retain N-(Pyridin-4-YL)formamide. To counteract this, we select an aqueous-compatible C18 (AQ-C18) column featuring proprietary polar end-capping (e.g., Waters XSelect HSS T3). The polar end-capping prevents dewetting in 100% aqueous mobile phases and sterically shields the basic pyridine nitrogen from unreacted silanols, ensuring a sharp, symmetrical peak.

Mobile Phase & pH Optimization: Balancing Retention and Stability

The selection of mobile phase pH is the most critical parameter for this analyte:

  • Low pH (pH < 3.0): Fully protonates the pyridine ring, drastically reducing retention and risking acid-catalyzed hydrolysis of the sensitive formamide group.

  • High pH (pH > 9.0): Neutralizes the pyridine ring for maximum retention, but exposes the formamide group to base-catalyzed degradation.

  • Neutral pH (pH 6.8): Utilizing a 10 mM Potassium Phosphate buffer at pH 6.8 ensures robust buffering capacity (phosphate pKa₂ ≈ 7.2). This keeps the pyridine ring predominantly in its neutral free-base form, maximizing hydrophobic retention while maintaining the chemical integrity of the formamide moiety[3].

Diluent Selection: Preventing Solvent Effects

Because the analyte elutes early in a highly aqueous gradient, injecting the sample dissolved in a strong organic solvent (like 100% Acetonitrile) causes the analyte to travel faster than the mobile phase at the column head. This results in peak fronting or splitting. A diluent of Water:Methanol (80:20, v/v) closely matches the initial mobile phase conditions, focusing the analyte band tightly at the head of the column.

MethodDev Start Analyze Analyte Properties N-(Pyridin-4-YL)formamide Prop Polar, Basic Pyridine Ring Hydrolytically Sensitive Formamide Start->Prop Decision Select Chromatography Mode Prop->Decision HILIC HILIC Mode (e.g., Bare Silica) Decision->HILIC If highly polar impurities present RPHPLC RP-HPLC Mode (e.g., AQ-C18 / Polar-Embedded) Decision->RPHPLC Primary Choice for Assay pH_Low Low pH (pH < 3) Risk: Formamide Hydrolysis RPHPLC->pH_Low pH_Neutral Neutral pH (pH 6.8) Optimal Stability & Peak Shape RPHPLC->pH_Neutral

Fig 1. Decision tree for selecting the optimal chromatographic mode and pH conditions.

Experimental Protocols

Chromatographic Conditions

Table 1: Optimized RP-HPLC Parameters

ParameterSpecification
Column Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 6.8 ± 0.05)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 250 nm
Diluent Water : Methanol (80:20, v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
18.0955
Step-by-Step Sample Preparation Workflow
  • Buffer Preparation: Dissolve 1.74 g of Dipotassium Phosphate ( K2​HPO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 6.8 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane and degas.

  • Diluent Preparation: Mix HPLC-grade Water and Methanol in an 80:20 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(Pyridin-4-YL)formamide reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. (Note: PTFE is strictly selected over Nylon to prevent potential adsorption of the basic pyridine compound and mitigate extractable interference at 250 nm).

SamplePrep Step1 Weigh 10 mg Analyte Step2 Dissolve in 10 mL Diluent (80:20) Step1->Step2 Step3 Vortex & Sonicate for 5 mins Step2->Step3 Step4 Dilute to 100 µg/mL Working Conc. Step3->Step4 Step5 Filter through 0.22 µm PTFE Syringe Filter Step4->Step5 Step6 Transfer to HPLC Vial Step5->Step6

Fig 2. Step-by-step sample preparation workflow ensuring analyte stability and system compatibility.

Results & System Suitability (Self-Validating System)

A trustworthy analytical method must validate itself prior to every run. Before analyzing unknown samples or stability batches, the System Suitability Testing (SST) criteria must be met using six replicate injections of the 100 µg/mL Working Standard Solution.

Table 3: System Suitability Criteria and Mechanistic Rationale

ParameterAcceptance CriteriaRationale for Limit
Retention Time (RT) ~ 6.5 minutesEnsures proper column chemistry, phase ratio, and confirms the pyridine ring is in its neutral state.
Tailing Factor ( Tf​ ) ≤ 1.5Validates the successful suppression of secondary silanol interactions by the buffer and column end-capping.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency, optimal flow dynamics, and absence of extra-column band broadening.
% RSD of Area (n=6) ≤ 2.0%Guarantees injection precision, autosampler reliability, and analyte stability in the diluent.

By adhering to these strict SST parameters, the chromatographer mathematically proves that the method is performing exactly as intended before any critical data is generated.

References

  • Jain, M., Srivastava, V., Kumar, R., Dangi, V., Hiriyanna, S. G., Kumar, A., & Kumar, P. (2017). "Determination of five potential genotoxic impurities in dalfampridine using liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 133, 27-31. URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). "Practical HPLC Method Development, 2nd Edition." John Wiley & Sons. URL:[Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." International Journal of Pharmaceutical Compounding, 6(2), 155-157. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(Pyridin-4-YL)formamide Synthesis

Welcome to the technical support center for the synthesis of N-(Pyridin-4-YL)formamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(Pyridin-4-YL)formamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a series of in-depth, question-and-answer-style troubleshooting guides and detailed protocols.

Frequently Asked Questions & Troubleshooting

Q1: My overall yield for N-(Pyridin-4-YL)formamide is consistently low. What are the fundamental aspects I should investigate first?

Low yield is a common challenge in the formylation of 4-aminopyridine. The issue typically stems from one or more of the following core areas: suboptimal reaction conditions, incomplete conversion, side product formation, or product loss during workup and purification.

The 4-aminopyridine substrate presents a unique challenge. The exocyclic amino group is the desired site of reaction, but its nucleophilicity is reduced by the electron-withdrawing nature of the pyridine ring. Concurrently, the endocyclic pyridine nitrogen can be protonated or interact with reagents, complicating the reaction.

To begin troubleshooting, a systematic approach is essential. Use the following workflow to diagnose the likely cause of low yield in your specific setup.

troubleshooting_workflow start Start: Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Is there unreacted 4-aminopyridine? start->check_conversion check_side_products Are there significant side products or baseline material? check_conversion->check_side_products No optimize_conditions Reaction Incomplete: - Increase temperature - Extend reaction time - Add a catalyst (e.g., Lewis/Brønsted acid) - Increase equivalents of formylating agent check_conversion->optimize_conditions Yes refine_conditions Side Products Observed: - Lower temperature - Reduce reaction time - Adjust stoichiometry (avoid large excess of reagents) - Consider a more selective formylating agent check_side_products->refine_conditions Yes workup_issue If conversion is high and side products are minimal, suspect workup/purification loss. check_side_products->workup_issue No end_good Yield Improved optimize_conditions->end_good refine_conditions->end_good workup_issue->end_good

Caption: A decision tree for troubleshooting low yield in N-(Pyridin-4-YL)formamide synthesis.

Q2: I am using a standard formic acid method, but my yields are poor. How can I optimize this specific protocol?

The direct formylation of amines using formic acid is a highly common and atom-economical method.[1][2] However, its efficiency is highly dependent on the reaction conditions, especially for a deactivated amine like 4-aminopyridine. The core of the reaction involves the nucleophilic attack of the amine on formic acid, which must be activated, typically by protonation, to facilitate the elimination of water.[3][4]

Causality Behind Optimization Steps:
  • Temperature: Higher temperatures (60-100 °C) are often required to drive the dehydration and push the equilibrium toward the formamide product.[2] Catalyst-free methods may even require temperatures up to 150 °C.[1] However, excessively high temperatures can lead to decomposition or side reactions.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using an excess of formic acid (typically 2-3 equivalents) can increase the reaction rate and drive the reaction to completion.[3]

  • Catalysis: The addition of a catalyst can significantly improve both the rate and yield by activating the formic acid.

    • Brønsted Acids (e.g., H₂SO₄, sulfonic acids): These protonate the formic acid, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3][5]

    • Lewis Acids (e.g., ZnCl₂, ZnO, InCl₃): These coordinate to the carbonyl oxygen of formic acid, similarly activating it towards nucleophilic attack. ZnCl₂ is an inexpensive and effective option.[3]

  • Solvent: Many successful formylations are performed under solvent-free conditions, which can accelerate the reaction.[2][4] If a solvent is necessary for solubility or temperature control, toluene can be used with a Dean-Stark trap to azeotropically remove the water byproduct, driving the reaction forward.[4]

Data Summary: Impact of Catalysts on Aromatic Amine Formylation

The following table summarizes conditions that have proven effective for various aromatic amines and can serve as a starting point for optimizing your synthesis.

Catalyst (mol%)Formylating Agent (Equiv.)SolventTemperature (°C)Time (min)Typical Yield Range (%)Reference
NoneHCOOH (excess)None6030-12090-97[2]
ZnCl₂ (10)HCOOH (3)None7010-90085-98[3]
ZnO (50)HCOOH (3)None7010-72088-96[3]
NP@SO₃H (0.9)HCOOH (1.2)EthanolRoom Temp15-6092-98[3][5]
Recommended Optimization Protocol:
  • Baseline Experiment: In an oven-dried round-bottom flask, combine 4-aminopyridine (1.0 mmol) and formic acid (3.0 mmol, 3 equiv.).

  • Heat: Stir the mixture at 70 °C and monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM).

  • Catalyst Screening: If conversion is slow after 2 hours, set up parallel reactions with the addition of a catalyst. A good starting point is 10 mol% ZnCl₂.[3]

  • Temperature Adjustment: If the reaction is clean but incomplete, consider increasing the temperature in 10 °C increments, up to 100 °C. If side products appear, reduce the temperature.

  • Work-up: After completion, cool the mixture, dilute with water, and carefully basify with a saturated NaHCO₃ or a dilute NaOH solution to pH ~8-9. Extract the product with an appropriate organic solvent like ethyl acetate or a mixture of DCM/Isopropanol. Dry the organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Q3: My TLC shows a major product spot but also significant streaking and/or a persistent spot at the baseline. What are these impurities?

The presence of baseline material or streaking on TLC often points to the formation of polar, water-soluble, or charged species. In the context of 4-aminopyridine, there are two primary suspects:

  • Unreacted Starting Material (as a salt): 4-aminopyridine is basic (pKa ≈ 9.17). In the presence of excess formic acid, it will exist primarily as the formate salt. This salt is highly polar and may not move significantly from the baseline on a non-polar TLC plate. After the reaction, if the workup is not sufficiently basic, this salt will remain, leading to purification difficulties.

  • Over-reaction or Side Reactions: While N,N-diformylation is unlikely for this primary amine, the pyridine nitrogen itself can be a site for side reactions, although this is less common under standard formylation conditions. More likely, high temperatures or prolonged reaction times could lead to decomposition or polymerization, resulting in intractable baseline material.[6]

Troubleshooting Strategy:
  • Confirm Identity of Baseline Spot: Co-spot your crude reaction mixture on a TLC plate with the 4-aminopyridine starting material. If the spots match, you have incomplete conversion.

  • Ensure Complete Neutralization: During the aqueous workup, be meticulous about basification. Check the pH of the aqueous layer with pH paper or a meter to ensure it is >8. This deprotonates any remaining 4-aminopyridine formate salt, rendering the free base more soluble in the organic extraction solvent.

  • Purification of the Product: N-(Pyridin-4-YL)formamide is a polar molecule. If simple extraction is insufficient, column chromatography on silica gel is recommended. A gradient elution starting with ethyl acetate and gradually adding methanol (e.g., 0-10% MeOH in EtOAc) is often effective for separating the product from less polar impurities and residual starting material.

Q4: The workup is difficult, and I suspect I'm losing product due to its solubility in water. How can I improve my extraction efficiency?

This is a very common and valid concern. The product, N-(Pyridin-4-YL)formamide, contains both a hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (C=O, pyridine N). This gives it a degree of water solubility, especially if the aqueous phase is not perfectly neutral or slightly basic.

Best Practices for Extraction:
  • Salting Out: Before extracting, saturate the aqueous layer with sodium chloride (brine).[7] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.[7]

  • Use a More Polar Extraction Solvent: If you are losing product with ethyl acetate, switch to a more effective solvent system for polar compounds. A mixture of Dichloromethane (DCM) and Isopropanol (IPA), typically in a 9:1 or 8:2 ratio, can significantly improve recovery. Perform multiple extractions (at least 3-5) with this solvent mixture.

  • Back-Extraction (for acidic/basic impurities): If your crude product is contaminated with acidic or basic impurities, a liquid-liquid extraction cleanup can be performed. However, given the amphipathic nature of your product, this should be done with care to avoid product loss.

  • Evaporation of Aqueous Layer: In cases of significant loss, it is sometimes possible to carefully neutralize the aqueous layer, filter off any precipitated salts, and then evaporate the water under high vacuum. The resulting solid can be triturated with an organic solvent to recover more product. This is a salvage operation and is not ideal for routine synthesis.

Q5: What is the underlying mechanism of the acid-catalyzed formylation, and how does it inform my experimental design?

Understanding the mechanism allows for rational optimization. The reaction proceeds via the activation of formic acid, followed by nucleophilic attack from the amine.

mechanism cluster_activation Step 1: Activation of Formic Acid cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Dehydration & Deprotonation FormicAcid HCOOH ActivatedComplex [HCOOH₂]⁺ or HCOOH-LA (Activated Complex) FormicAcid->ActivatedComplex Catalyst H⁺ (Brønsted Acid) or Lewis Acid (e.g., Zn²⁺) Catalyst->ActivatedComplex ActivatedComplex_ref Aminopyridine 4-Aminopyridine Intermediate Tetrahedral Intermediate Aminopyridine->Intermediate Product N-(Pyridin-4-YL)formamide Intermediate->Product Water H₂O Intermediate->Water ActivatedComplex_ref->Intermediate

Caption: General mechanism for acid-catalyzed N-formylation of 4-aminopyridine.

  • Experimental Insight: The first step, activation, is often the rate-limiting step, especially without a catalyst. This explains why adding a Brønsted or Lewis acid dramatically accelerates the reaction.[3] The final step involves the elimination of water, which is a reversible process. This is the rationale for using a Dean-Stark trap or high temperatures to remove water and drive the reaction to completion according to Le Châtelier's principle.[4] The reduced nucleophilicity of 4-aminopyridine means that a more highly activated electrophile (the activated formic acid) is necessary for an efficient reaction, reinforcing the benefit of using a catalyst.

References

  • Formylation of Amines. PMC. [Link]

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Omega. (2023). [Link]

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis Online. (2011). [Link]

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Publishing. (2020). [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Publishing. (2021). [Link]

  • Formylation of Amines. MDPI. (2014). [Link]

  • A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. (2016). [Link]

Sources

Optimization

overcoming steric hindrance in N-(Pyridin-4-YL)formamide substitution reactions

Technical Support Center: Overcoming Steric Hindrance in N-(Pyridin-4-yl)formamide Substitution Reactions Introduction N-(Pyridin-4-yl)formamide is a critical building block in pharmaceutical synthesis, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in N-(Pyridin-4-yl)formamide Substitution Reactions

Introduction N-(Pyridin-4-yl)formamide is a critical building block in pharmaceutical synthesis, frequently utilized in the development of kinase inhibitors and neurological therapeutics. However, functionalizing this molecule presents significant synthetic bottlenecks. The formamide group (-NHCHO) at the C4 position introduces substantial steric bulk, while the highly electron-deficient nature of the pyridine ring resists standard electrophilic aromatic substitution.

This guide provides field-proven troubleshooting strategies and self-validating protocols for overcoming these steric and electronic barriers during N-alkylation, Directed ortho-Metalation (DoM), and Minisci-type radical substitutions.

Section 1: Troubleshooting N-Alkylation of the Formamide Nitrogen

Q1: Why do my N-alkylation attempts with standard bases (e.g., K₂CO₃) result in recovered starting material or extremely low yields?

Causality : The formamide nitrogen in N-(pyridin-4-yl)formamide is exceptionally poor at acting as a nucleophile. Its lone pair is delocalized into the adjacent carbonyl group (amide resonance) and further depleted by the strongly electron-withdrawing 4-pyridyl ring. When you factor in the steric bulk of the formyl group, standard bases like K₂CO₃ cannot sufficiently deprotonate the amide to overcome the activation energy required for a bulky electrophile's approach[1].

Solution : You must generate a highly reactive, "naked" amide anion. This is achieved by using a strong base with a large, non-coordinating counterion (e.g., potassium tert-butoxide, t-BuOK) in a polar aprotic solvent like DMSO or DMF. This environment maximizes the nucleophilicity of the nitrogen, allowing it to attack even sterically hindered alkyl halides[1][2].

Protocol 1: Optimized N-Alkylation via Strong Base Deprotonation

Self-Validating System: This protocol uses a slight excess of base to ensure complete deprotonation. The validation trigger is a distinct color shift (typically to deep yellow/orange), which visually confirms the formation of the delocalized anion before the electrophile is introduced.

  • Preparation : In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve N-(pyridin-4-yl)formamide (1.0 mmol) in anhydrous DMSO (5.0 mL).

  • Deprotonation : Add t-BuOK (1.2 mmol) in one portion. Stir at room temperature for 30 minutes.

    • Validation Check: Observe the solution transition to a deep yellow/orange color. Do not proceed until this color change is stable.

  • Electrophile Addition : Dropwise, add the alkyl halide (1.1 mmol). If using a sterically hindered secondary alkyl halide, heat the reaction mixture to 50 °C.

  • Monitoring : Stir for 4–6 hours. Monitor via LC-MS. The reaction is deemed complete when the starting material mass (m/z 123 [M+H]⁺) completely disappears.

  • Quench & Workup : Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL), wash the combined organic layers thoroughly with brine (5 x 10 mL) to remove all DMSO, dry over Na₂SO₄, and concentrate in vacuo.

Data Table 1: Base and Solvent Optimization for N-Alkylation

Base (1.2 equiv)SolventTemp (°C)Steric Hindrance of ElectrophileYield (%)
K₂CO₃MeCN80Primary (1-Bromobutane)< 10%
Cs₂CO₃DMF80Primary (1-Bromobutane)45%
t-BuOKDMSO25Primary (1-Bromobutane)92%
t-BuOKDMSO50Secondary (2-Bromopropane)78%
NaHTHF65Secondary (2-Bromopropane)61%

Section 2: Overcoming Steric Hindrance in C-H Functionalization (C3 Substitution)

Q2: I need to substitute the pyridine ring at the C3 position, but electrophilic aromatic substitution fails. How can I bypass the formamide's steric shielding?

Causality : The pyridine core is highly electron-deficient, making classical electrophilic aromatic substitution nearly impossible without extreme, substrate-destroying conditions. To functionalize the C3 position (ortho to the formamide), you must employ Directed ortho-Metalation (DoM). The formamide oxygen acts as a Directing Metalation Group (DMG), coordinating the lithium or magnesium cation of the base and bringing the basic center into proximity with the C3 proton[3][4]. However, the rotational barrier of the formamide group creates a steric shield that blocks standard alkyllithiums.

Solution : Use a highly basic but sterically accommodating base system. The Knochel-Hauser base (TMPMgCl·LiCl) is ideal here; it provides excellent functional group tolerance and overcomes the steric barrier through a highly ordered, bimetallic transition state without triggering unwanted nucleophilic attack at the C2 position[3].

Protocol 2: C3-Selective DoM using TMPMgCl·LiCl

Self-Validating System: To ensure the metalation has occurred exactly at the sterically hindered C3 position and not C2, a D₂O quench is used prior to scaling up the electrophile addition.

  • Preparation : Dissolve N-(pyridin-4-yl)formamide (1.0 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere. Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Metalation : Dropwise, add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.2 mmol). Stir at -40 °C for 1 hour.

    • Validation Check: Extract a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H-NMR. The complete disappearance of the C3 proton signal confirms successful, regioselective metalation.

  • Electrophile Trapping : Add the desired electrophile (e.g., an aldehyde or iodine) (1.5 mmol) dissolved in 1.0 mL of anhydrous THF.

  • Warming : Slowly allow the reaction to warm to room temperature over a period of 2 hours to ensure complete trapping.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography.

Section 3: Minisci-Type Radical Substitutions

Q3: During Minisci radical alkylation, I get an inseparable mixture of C2 and C3 substituted products. How do steric factors dictate this, and how can I control it?

Causality : The Minisci reaction relies on the attack of a nucleophilic carbon-centered radical on a protonated pyridine ring. Electronically, the C2 position is more deficient and favored by nucleophilic radicals. However, the C3 position is physically closer to the formamide group. The steric bulk of the formamide group at C4 heavily disfavors attack at C3 by bulky radicals (like tert-butyl or isopropyl). Conversely, small or highly electrophilic radicals (like •CF₃) can bypass the steric bulk and attack C3 due to differing electronic preferences[5].

Solution : To force absolute C2 selectivity, intentionally leverage the steric clash. Use bulky radical precursors (e.g., pivalic acid to generate tert-butyl radicals) under oxidative decarboxylation conditions. The steric repulsion between the incoming bulky radical and the C4-formamide group will completely shut down C3 substitution, yielding a single regioisomer[5][6].

Data Table 2: Regioselectivity in Minisci Reactions Based on Radical Sterics

Radical SourceRadical TypeSteric BulkC2 Yield (%)C3 Yield (%)
Acetic acidMethyl (•CH₃)Small55%35%
Isobutyric acidIsopropyl (•CH(CH₃)₂)Medium82%5%
Pivalic acidtert-Butyl (•C(CH₃)₃)Large91%0%
CF₃SO₂NaTrifluoromethyl (•CF₃)Small (Electrophilic)20%65%

Strategic Visualization

SubstitutionStrategy Start Target Substitution Site on N-(Pyridin-4-yl)formamide? SiteN Formamide Nitrogen (N-Alkylation) Start->SiteN SiteC3 C3 Position (Ortho to Formamide) Start->SiteC3 SiteC2 C2 Position (Meta to Formamide) Start->SiteC2 N_Prob Challenge: Poor Nucleophilicity & Steric Clash SiteN->N_Prob C3_Prob Challenge: Pyridine Deactivation & Formamide Shielding SiteC3->C3_Prob C2_Prob Challenge: Regioselectivity vs. C3/C5 SiteC2->C2_Prob N_Sol Solution: Strong Base (t-BuOK) in Polar Aprotic Solvent (DMSO) N_Prob->N_Sol C3_Sol Solution: Directed ortho-Metalation (TMPMgCl·LiCl or sec-BuLi/TMEDA) C3_Prob->C3_Sol C2_Sol Solution: Minisci Reaction (Radical Addition to Protonated Pyridine) C2_Prob->C2_Sol

Decision tree for N-(Pyridin-4-yl)formamide substitution strategies based on target site.

References

  • Source: nih.
  • Source: acs.
  • Source: harvard.
  • Source: wikipedia.
  • Source: nih.
  • Source: benchchem.

Sources

Troubleshooting

reducing byproduct impurities in N-(Pyridin-4-YL)formamide extraction processes

Welcome to the technical support center for the synthesis and purification of N-(Pyridin-4-YL)formamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of N-(Pyridin-4-YL)formamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct impurities encountered during the formylation of 4-aminopyridine and subsequent extraction processes. Our goal is to provide you with the expertise and practical solutions necessary to ensure the highest purity of your final product.

Understanding the Chemistry: Key Challenges in N-(Pyridin-4-YL)formamide Synthesis

The formylation of 4-aminopyridine is a fundamental reaction, yet it is not without its challenges. The primary issues arise from the reactivity of the starting materials, the product itself, and the reaction conditions. Understanding the potential side reactions is the first step toward mitigating them.

The main impurities that can arise during the synthesis and extraction of N-(Pyridin-4-YL)formamide include:

  • Unreacted 4-aminopyridine: Incomplete reaction can lead to the presence of the starting material in the crude product.

  • N,N'-bis(pyridin-4-yl)formamidine: This byproduct can form when the N-(Pyridin-4-YL)formamide product reacts with another molecule of 4-aminopyridine.

  • Hydrolysis Products: The formamide product can be susceptible to hydrolysis, especially during aqueous workup, reverting to 4-aminopyridine and formic acid.

  • Process-Related Impurities: These can originate from the formylating agent, solvents, or other reagents used in the synthesis.

This guide will provide a structured approach to identifying and addressing each of these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I am likely to encounter?

The most common impurity is typically unreacted 4-aminopyridine. Its physical properties are similar to the desired product, which can make separation challenging.

Q2: I see a significant amount of a higher molecular weight byproduct in my analysis. What could it be?

A common higher molecular weight byproduct is N,N'-bis(pyridin-4-yl)formamidine. This impurity arises from the reaction of your desired N-(Pyridin-4-YL)formamide product with unreacted 4-aminopyridine. This is more likely to occur if there is a localized excess of 4-aminopyridine or at elevated reaction temperatures. The synthesis of this compound has been reported, confirming its potential as a byproduct[1][2].

Q3: My yield is lower than expected, and I see some 4-aminopyridine in my final product analysis. What could be the cause?

Low yield coupled with the presence of 4-aminopyridine in the final product could indicate incomplete reaction or hydrolysis of the N-(Pyridin-4-YL)formamide during the extraction and workup process. Formamides can be susceptible to both acidic and basic hydrolysis[3][4].

Q4: How can I monitor the progress of the reaction to minimize unreacted starting material?

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. A simple TLC analysis can show the consumption of the 4-aminopyridine spot and the appearance of the N-(Pyridin-4-YL)formamide product spot.

Q5: Are there any specific analytical techniques recommended for identifying these impurities?

High-performance liquid chromatography (HPLC) with a UV detector is a standard method for quantifying the purity of N-(Pyridin-4-YL)formamide and detecting impurities. For structural elucidation of unknown impurities, techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable[5][6][7].

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the synthesis and extraction of N-(Pyridin-4-YL)formamide.

Problem 1: High Levels of Unreacted 4-Aminopyridine in the Crude Product

Cause:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Stoichiometry: An incorrect molar ratio of the formylating agent to 4-aminopyridine can result in unreacted starting material.

  • Reagent Quality: The formylating agent may have degraded or be of low purity, reducing its effectiveness[8].

Solution:

  • Optimize Reaction Conditions:

    • Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

    • Temperature: Gradually increase the reaction temperature, while monitoring for byproduct formation. Some formylation reactions require heating to proceed efficiently[9].

    • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Adjust Stoichiometry: A slight excess of the formylating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to other impurities and complicate purification.

  • Verify Reagent Quality: Use a fresh or properly stored formylating agent. For example, if using formic acid, ensure it has not absorbed a significant amount of water.

Purification Protocol to Remove Unreacted 4-Aminopyridine:

A carefully controlled acid-base extraction can be effective in separating the more basic 4-aminopyridine from the less basic N-(Pyridin-4-YL)formamide.

Experimental Protocol: Selective Extraction of 4-Aminopyridine

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Wash the organic layer with a dilute aqueous solution of a weak acid, such as 5% citric acid or a buffered solution with a pH of around 4-5. The more basic 4-aminopyridine will be protonated and extracted into the aqueous layer, while the less basic N-(Pyridin-4-YL)formamide will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Neutralization and Back-Extraction (Optional): The aqueous layer can be basified to recover the 4-aminopyridine if desired.

  • Final Wash: Wash the organic layer with deionized water and then with brine to remove any residual acid and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified N-(Pyridin-4-YL)formamide.

Problem 2: Presence of N,N'-bis(pyridin-4-yl)formamidine

Cause:

This byproduct is formed from the reaction between the desired product and the starting material, 4-aminopyridine. This is more prevalent under conditions where there is a high concentration of 4-aminopyridine relative to the formylating agent.

Solution:

  • Control Stoichiometry: Use a slight excess of the formylating agent to ensure that the 4-aminopyridine is consumed quickly.

  • Addition Method: Add the 4-aminopyridine slowly to a solution of the formylating agent. This helps to avoid localized high concentrations of the amine.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the side reaction.

Purification Protocol to Remove N,N'-bis(pyridin-4-yl)formamidine:

Column chromatography is often the most effective method for separating N,N'-bis(pyridin-4-yl)formamidine from N-(Pyridin-4-YL)formamide due to their different polarities.

Experimental Protocol: Column Chromatography Purification

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding a more polar solvent like methanol or isopropanol.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure N-(Pyridin-4-YL)formamide.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: Product Loss and/or Re-emergence of 4-Aminopyridine During Extraction

Cause:

This is likely due to the hydrolysis of the N-(Pyridin-4-YL)formamide product. Formamides can be unstable in the presence of strong acids or bases, or upon prolonged exposure to water, especially at elevated temperatures[3][10].

Solution:

  • Minimize Contact with Water: During the workup, minimize the time the product is in contact with aqueous solutions.

  • Use Mild Conditions: Avoid using strong acids or bases for pH adjustment. Use weak acids like citric acid or weak bases like sodium bicarbonate.

  • Temperature Control: Perform all extractions at room temperature or below to minimize the rate of hydrolysis.

  • Prompt Drying: After the aqueous wash, dry the organic layer promptly and thoroughly with a drying agent.

Workflow Diagrams

Synthesis and Impurity Formation Pathway

cluster_reactants Reactants cluster_reaction Formylation Reaction cluster_impurities Potential Impurities 4-Aminopyridine 4-Aminopyridine N-(Pyridin-4-YL)formamide N-(Pyridin-4-YL)formamide 4-Aminopyridine->N-(Pyridin-4-YL)formamide Formylating Agent Unreacted 4-Aminopyridine Unreacted 4-Aminopyridine 4-Aminopyridine->Unreacted 4-Aminopyridine Incomplete Reaction N,N'-bis(pyridin-4-yl)formamidine N,N'-bis(pyridin-4-yl)formamidine 4-Aminopyridine->N,N'-bis(pyridin-4-yl)formamidine Formylating Agent Formylating Agent Formylating Agent->N-(Pyridin-4-YL)formamide N-(Pyridin-4-YL)formamide->N,N'-bis(pyridin-4-yl)formamidine + 4-Aminopyridine Hydrolysis Products Hydrolysis Products N-(Pyridin-4-YL)formamide->Hydrolysis Products H2O (Acid/Base)

Caption: Formation of N-(Pyridin-4-YL)formamide and key impurities.

General Purification Workflow

Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent Aqueous Wash (Weak Acid) Aqueous Wash (Weak Acid) Dissolve in Organic Solvent->Aqueous Wash (Weak Acid) Removes Unreacted 4-AP Separate Layers Separate Layers Aqueous Wash (Weak Acid)->Separate Layers Organic Layer Organic Layer Separate Layers->Organic Layer Wash with Water/Brine Wash with Water/Brine Organic Layer->Wash with Water/Brine Dry with Na2SO4 Dry with Na2SO4 Wash with Water/Brine->Dry with Na2SO4 Filter and Concentrate Filter and Concentrate Dry with Na2SO4->Filter and Concentrate Product with Reduced 4-AP Product with Reduced 4-AP Filter and Concentrate->Product with Reduced 4-AP Column Chromatography Column Chromatography Product with Reduced 4-AP->Column Chromatography If Formamidine Present Pure N-(Pyridin-4-YL)formamide Pure N-(Pyridin-4-YL)formamide Column Chromatography->Pure N-(Pyridin-4-YL)formamide

Caption: Purification workflow for N-(Pyridin-4-YL)formamide.

Quantitative Data Summary

ImpurityTypical SourceRecommended Analytical MethodMitigation Strategy
Unreacted 4-aminopyridineIncomplete reactionHPLC, TLCOptimize reaction conditions, adjust stoichiometry
N,N'-bis(pyridin-4-yl)formamidineSide reaction of product and starting materialHPLC, LC-MSControl stoichiometry, slow addition of amine
4-Aminopyridine (from hydrolysis)Product degradation during workupHPLC, TLCUse mild aqueous workup, control temperature

References

  • BenchChem. (2025).
  • PubMed. (2016, April 11). Hg(II) Coordination Polymers Based on N,N'-bis(pyridine-4-yl)formamidine. Retrieved from [Link]

  • MDPI. (2016, April 11). Hg(II) Coordination Polymers Based on N,N'-bis(pyridine-4-yl)formamidine. Retrieved from [Link]

  • PMC. (2014, June 10). Formylation of Amines. Retrieved from [Link]

  • PubChem. N-(Pyridin-4-YL)formamide. Retrieved from [Link]

  • J-Stage. (2022, July 1). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved from [Link]

  • MDPI. (2014, June 10). Formylation of Amines. Retrieved from [Link]

  • PMC. (2014, August 28). Two N,N′-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide coordination compounds. Retrieved from [Link]

  • Federation of American Societies for Experimental Biology. (2023). Rapid synthesis of N-ethyl-N-[1-(4-pyridyl)ethyl]formamide. The FASEB Journal.
  • PMC. (2014, April 11). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Detecting Pyridine.
  • Organic Syntheses. 4-ACETYLPYRIDINE. Retrieved from [Link]

  • HETEROCYCLES. (2011). SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES.
  • Resolian. Impurity Identification & Characterization. Retrieved from [Link]

  • Federation of American Societies for Experimental Biology. (2023). Rapid synthesis of N-[1-(4-pyridyl)ethyl]formamide. The FASEB Journal.
  • ResearchGate. (2016, February 11). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • PMC. (2023, September 21). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • PMC. (2014, October 22). Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Retrieved from [Link]

  • ResearchGate. (2014, August 4). Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide. Retrieved from [Link]

  • ResearchGate. (2013).
  • Quick Company. Process For Producing 4 Aminopyridines. Retrieved from [Link]

  • Facile Synthesis of Functionalized 4-Aminopyridines. (1993). J. Heterocyclic Chem., 30, 1345.
  • Wikipedia. Formylation. Retrieved from [Link]

  • Hovione. (2016). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Google Patents. N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
  • ResearchGate. (2022). Scheme 1: Synthesis of N-(pyridin-4-yl)(tolu-4-yl)sulphonamide. Retrieved from [Link]

  • PubMed. (2005, November 4). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Retrieved from [Link]

  • ResearchGate. (2015, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ScienceDirect. (2008, June 15). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine.
  • Google Patents. 4-aminopyridine preparation method.
  • Royal Society of Chemistry. (2018). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025, August 9). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for N-(Pyridin-4-YL)formamide

As a Senior Application Scientist, I've witnessed the evolution of analytical techniques in pharmaceutical development. The unambiguous determination of an active pharmaceutical ingredient's (API) purity is not merely a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've witnessed the evolution of analytical techniques in pharmaceutical development. The unambiguous determination of an active pharmaceutical ingredient's (API) purity is not merely a regulatory checkbox; it is the bedrock of drug safety and efficacy. This guide provides an in-depth, field-proven perspective on leveraging Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of N-(Pyridin-4-YL)formamide, a key building block in medicinal chemistry.

We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, comparing qNMR's performance against established chromatographic and thermal methods. The objective is to equip you, my fellow researchers and drug development professionals, with the practical and theoretical knowledge to implement a robust, self-validating system for purity assurance.

The Analytical Challenge: Why Purity is Paramount

N-(Pyridin-4-YL)formamide (C₆H₆N₂O) is a heterocyclic amide whose purity is critical for predictable downstream reactions and the pharmacological profile of the final API. Impurities, even in trace amounts, can lead to unwanted side-reactions, altered biological activity, or toxicological issues. Therefore, selecting an analytical method that is not only precise and accurate but also provides an absolute measure of purity is of utmost importance.

qNMR as a Primary Ratio Method: A Paradigm Shift

Traditionally, chromatography has been the workhorse of purity analysis. However, these methods are relative; they determine purity based on the area percentage of the main peak relative to impurity peaks. This approach assumes that all compounds have an identical detector response, an often-flawed premise.

Quantitative NMR (qNMR) operates on a fundamentally different and more direct principle. The integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] This allows qNMR to function as a primary ratio method of measurement, capable of determining the molar ratio of an analyte relative to a certified reference material (CRM) of known purity, without needing a reference standard of the analyte itself.[1][4] This unique capability significantly reduces analytical complexity and uncertainty.

Comparative Analysis: qNMR vs. Alternative Techniques

No single analytical technique is a panacea. The choice of method should be guided by the physicochemical properties of the analyte and the specific analytical objective. Let's objectively compare qNMR with other common techniques for the purity analysis of N-(Pyridin-4-YL)formamide.

Technique Principle N-(Pyridin-4-YL)formamide Suitability Reference Standard Key Advantages Limitations
qNMR Signal intensity is directly proportional to the number of nuclei.Excellent . Provides structural confirmation and quantification in one experiment.Requires a certified internal standard of a different compound (e.g., Maleic Acid).[5][6]Absolute quantification; non-destructive; high precision (<1% RSD typical); structural information for impurity identification.[1][2]Lower sensitivity than MS-coupled methods; potential for signal overlap in complex mixtures.
HPLC-UV Differential partitioning between mobile and stationary phases; UV detection.Good . Widely used for non-volatile organic compounds.Requires a well-characterized reference standard of N-(Pyridin-4-YL)formamide itself.High sensitivity and resolution for separating impurities.[7][8]Assumes equal detector response for impurities; quantification of unknown impurities requires response factor estimation.
GC-FID Partitioning between a gaseous mobile phase and a stationary phase.Limited . Analyte may lack sufficient volatility and thermal stability without derivatization.Requires a specific reference standard.Excellent for analyzing volatile impurities and residual solvents.[7][9][10]Not suitable for non-volatile or thermally labile compounds.[9][10]
DSC Measures heat flow associated with thermal transitions (e.g., melting).Fair . Applicable if the analyte is a highly crystalline solid.Does not require a chemical reference standard.Provides a measure of total eutectic (soluble) impurity content.[11]Does not detect or identify specific impurities; insensitive to insoluble or high-melting point impurities.

For N-(Pyridin-4-YL)formamide, qNMR offers a distinct advantage by providing a direct, absolute purity value traceable to the International System of Units (SI) through the use of a Certified Reference Material (CRM), an approach increasingly recognized by regulatory bodies.[4][5]

Experimental Protocol: qNMR Purity Determination of N-(Pyridin-4-YL)formamide

This protocol is designed as a self-validating system, where experimental parameters are chosen to eliminate systematic errors and ensure accurate quantification.

Materials and Instrumentation
  • Analyte: N-(Pyridin-4-YL)formamide sample

  • Internal Standard (IS): Maleic Acid Certified Reference Material (CRM), purity ≥ 99.5% (traceable to NIST or equivalent).[12][13]

    • Causality: Maleic acid is chosen for its high purity, stability, simple ¹H NMR spectrum (a singlet for the two olefinic protons), and signals in a region that does not overlap with the analyte's aromatic signals.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

    • Causality: DMSO-d₆ is an excellent solvent for both the polar analyte and the internal standard, preventing solubility-related quantification errors.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Causality: Higher field strength improves signal dispersion, minimizing the risk of peak overlap.

Sample Preparation
  • Accurately weigh approximately 15 mg of N-(Pyridin-4-YL)formamide into a clean, dry vial using a calibrated analytical balance (readability ± 0.01 mg). Record the exact mass (mₐ).

  • Accurately weigh approximately 10 mg of the Maleic Acid CRM into the same vial. Record the exact mass (mₛₜₐ).

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. Visually inspect for any undissolved particulates.

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition
  • Trustworthiness Pillar: The acquisition parameters are the most critical part of the qNMR experiment. They are selected to ensure that the measured signal intensity is a true representation of the molar concentration.

  • Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes.

  • Lock and Shim the sample on the DMSO-d₆ signal to achieve optimal magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using the following key parameters:

    • Pulse Program: A standard 90° single pulse experiment (e.g., Bruker 'zg30' or 'zg90').

    • Relaxation Delay (D1): ≥ 60 seconds.

      • Expertise & Experience: This is the most crucial parameter for accuracy. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (in both the analyte and the standard).[14] A long delay ensures complete relaxation of all protons back to thermal equilibrium before the next pulse, preventing signal saturation and inaccurate integration.

    • Acquisition Time (AQ): ≥ 3 seconds.

      • Causality: A sufficiently long acquisition time ensures the Free Induction Decay (FID) has decayed to zero, preventing truncation artifacts and providing enough data points to define the peaks accurately.[14]

    • Number of Scans (NS): 8 to 16.

      • Causality: This provides a sufficient signal-to-noise ratio (S/N > 250:1 recommended for <1% precision) for accurate integration without making the experiment unnecessarily long.[14]

Data Processing and Purity Calculation
  • Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio.

  • Perform Fourier Transform.

  • Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction (e.g., a high-order polynomial) to ensure a flat baseline across the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.

    • For N-(Pyridin-4-YL)formamide: Integrate the two protons ortho to the pyridine nitrogen (δ ≈ 8.5 ppm, doublet).

    • For Maleic Acid: Integrate the singlet corresponding to the two olefinic protons (δ ≈ 6.3 ppm).

  • Calculate the purity of N-(Pyridin-4-YL)formamide using the following equation[3]:

    Purityₐ (%) = (Iₐ / Nₐ) * (Nₛₜₐ / Iₛₜₐ) * (Mₐ / mₐ) * (mₛₜₐ / Mₛₜₐ) * Pₛₜₐ

    Where:

    • Iₐ: Integral of the selected analyte signal

    • Iₛₜₐ: Integral of the internal standard signal

    • Nₐ: Number of protons for the integrated analyte signal (in this case, 2)

    • Nₛₜₐ: Number of protons for the integrated standard signal (in this case, 2)

    • Mₐ: Molar mass of N-(Pyridin-4-YL)formamide (122.12 g/mol )[15]

    • Mₛₜₐ: Molar mass of Maleic Acid (116.07 g/mol )

    • mₐ: Mass of the analyte

    • mₛₜₐ: Mass of the internal standard

    • Pₛₜₐ: Purity of the internal standard (as stated on the CRM certificate)

Visualizing the Workflow

The following diagram outlines the logical flow of the qNMR purity validation process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (mₐ) weigh_is 2. Accurately Weigh Internal Standard (mₛₜₐ) weigh_analyte->weigh_is dissolve 3. Dissolve in DMSO-d₆ weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire_nmr 5. Acquire ¹H NMR Spectrum (D1 ≥ 60s, NS=16) transfer->acquire_nmr process_data 6. Phasing & Baseline Correction acquire_nmr->process_data integrate 7. Integrate Analyte & Standard Signals process_data->integrate calculate 8. Calculate Purity Using qNMR Equation integrate->calculate result Final Purity Value (%) calculate->result

Caption: Workflow for qNMR purity determination.

Method Validation According to ICH Q2(R2) Guidelines

For use in a regulated environment, the qNMR method must be validated.[1][16][17] The validation should demonstrate that the analytical procedure is fit for its intended purpose.[17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the internal standard. This is demonstrated by the absence of signal overlap.

  • Linearity and Range: The method should be linear over a range of analyte concentrations. This can be tested by preparing samples with varying analyte-to-standard mass ratios.[18]

  • Accuracy: The closeness of the test results to the true value. Assessed by analyzing a sample of known purity or by spiking a sample with a known amount of analyte.[19]

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Repeatability assesses precision over a short interval, while intermediate precision assesses within-laboratory variations (different days, analysts, etc.).[18][19]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., relaxation delay, temperature).

Conclusion

For the purity validation of N-(Pyridin-4-YL)formamide, quantitative NMR emerges as a superior analytical choice, offering a direct path to an absolute, SI-traceable purity value.[2][5] While techniques like HPLC remain invaluable for impurity profiling, qNMR's ability to quantify without a compound-specific reference standard makes it an exceptionally powerful, efficient, and trustworthy method for primary purity assessment in drug development and quality control. By understanding the principles behind the protocol and adhering to rigorous validation standards, researchers can implement qNMR with confidence, ensuring the integrity of their chemical entities from the earliest stages of discovery through to final product release.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
  • Certified reference materials for quantitative NMR. (2023, December 9).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of analytical procedures q2(r2). (2023, November 30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Valid
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (n.d.). PubMed Central. [Link]

  • Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. (2017, September 1). PubMed. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2026, March 25).
  • A Comparative Guide to Compound Purity Analysis: DSC vs. Chromatographic Methods. (2025, December). Benchchem.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures (BIPM). [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. (n.d.). ResearchGate. [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • N-(Pyridin-4-YL)formamide. (n.d.). PubChem. [Link]

  • Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024, November 1).
  • Purity by Absolute qNMR Instructions. (n.d.).
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025, August 22).
  • Determination of Contaminants: HPLC vs. GC. (2025, June 24). Tentamus Group.
  • Quantitative NMR Spectroscopy. (2017, November).
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. [Link]

  • N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. (2022, August 10). ResearchGate. [Link]

  • Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2026, January 12). MDPI.
  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

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Comparative

A Comparative Guide to N-(Pyridin-4-YL)formamide and Isomeric Pyridinecarboxamides for Researchers

Abstract In the landscape of medicinal chemistry and materials science, subtle changes in molecular architecture can lead to profound differences in function. This guide provides an in-depth comparative analysis of N-(Py...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry and materials science, subtle changes in molecular architecture can lead to profound differences in function. This guide provides an in-depth comparative analysis of N-(Pyridin-4-YL)formamide and the three canonical pyridinecarboxamide isomers: picolinamide (pyridine-2-carboxamide), nicotinamide (pyridine-3-carboxamide), and isonicotinamide (pyridine-4-carboxamide). We will dissect their structural nuances, compare their physicochemical and spectroscopic properties, and explore their divergent biological activities and synthetic pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application of these versatile compounds.

Introduction: A Study in Positional Isomerism

The pyridine ring is a privileged scaffold in drug discovery, and its carboxamide derivatives are no exception.[1] Nicotinamide is a B-complex vitamin essential for life, while isonicotinamide forms the backbone of crucial antitubercular drugs.[2][3] Picolinamide and its derivatives are explored for their unique chelating properties and as inhibitors for a range of therapeutic targets.[4][5] This guide introduces a related, yet distinct compound, N-(Pyridin-4-YL)formamide, and places it in direct comparison with its more common isomers.

The primary distinction among these molecules lies in the position of the carboxamide group on the pyridine ring, a classic example of positional isomerism. This seemingly minor structural variation dramatically alters the electronic distribution, hydrogen bonding capabilities, and steric profile of each molecule, thereby dictating its chemical reactivity, physical properties, and biological interactions. Understanding these differences is paramount for designing novel therapeutics, catalysts, or functional materials.

Molecular Structure: The Foundation of Function

The location of the amide substituent relative to the ring nitrogen is the defining feature of these compounds.

  • Picolinamide (2-position): The proximity of the amide group to the ring nitrogen allows for intramolecular hydrogen bonding and bidentate chelation with metal ions.[5] This ortho arrangement creates significant steric and electronic interactions.

  • Nicotinamide (3-position): In this meta position, the amide group's electronic influence on the ring nitrogen is less direct than in the other isomers.[6] This structure is fundamental to its role as a precursor to the coenzymes NAD+ and NADP+.[2][7]

  • Isonicotinamide (4-position): The para-substitution results in a highly symmetrical molecule. This symmetry influences its crystal packing and physical properties.[3]

  • N-(Pyridin-4-YL)formamide: This compound is a structural isomer of isonicotinamide where the atoms of the amide bond are reversed. Instead of a carbonyl group attached to the pyridine ring, it is the amide nitrogen that is directly bonded. This fundamentally alters its electronic character and hydrogen bonding potential.

Caption: Structural relationships between the pyridinecarboxamide isomers and N-(Pyridin-4-YL)formamide.

Comparative Physicochemical Properties

The positional isomerism directly impacts macroscopic properties such as melting point, solubility, and acidity (pKa). These parameters are critical for drug formulation, reaction condition selection, and predicting biological uptake.

PropertyPicolinamide (2-)Nicotinamide (3-)Isonicotinamide (4-)N-(Pyridin-4-YL)formamide
Molecular Formula C₆H₆N₂OC₆H₆N₂OC₆H₆N₂OC₆H₆N₂O
Molar Mass ( g/mol ) 122.12122.12122.12122.12
Melting Point (°C) 110[5][8]128-131[9]155-157[3][10]Data not readily available
Water Solubility 35 g/L[8]Soluble[9]191.7 g/L (at 37°C)[3][11]Data not readily available
logP 0.181[12]-0.39[13]-0.3[3][14]Data not readily available
pKa (Strongest Basic) 2.10[5]3.63[13]Data not readily availableData not readily available

Data for N-(Pyridin-4-YL)formamide is not widely published, highlighting a gap in the literature.

Analysis of Trends:

  • Melting Point: The melting point increases from picolinamide to isonicotinamide. The higher melting point of isonicotinamide can be attributed to its greater molecular symmetry, which allows for more efficient and stable crystal lattice packing.[3]

  • Solubility & Lipophilicity (logP): Isonicotinamide and nicotinamide are more hydrophilic (negative logP) than picolinamide.[3][12][13] The high water solubility of isonicotinamide is particularly noteworthy.[3][11] This is crucial for its use in pharmaceutical formulations. The ability of the amide and pyridine nitrogen to form hydrogen bonds with water is key to the solubility of all three isomers.[15]

Synthesis and Reactivity: A Tale of Different Approaches

The synthesis of these amides typically involves the activation of the corresponding carboxylic acid or the hydrolysis of a nitrile.

  • Picolinamide, Nicotinamide, & Isonicotinamide: A common and robust method is the conversion of the corresponding picolinic, nicotinic, or isonicotinic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia.[16] Alternatively, diimide-mediated peptide coupling reactions are also employed.[16][17] For industrial-scale production of nicotinamide, the enzymatic hydrolysis of 3-cyanopyridine is a preferred green chemistry route, as it avoids harsh conditions and by-product formation.[6][18]

  • N-(Pyridin-4-YL)formamide: The synthesis of this compound requires a different strategy. A plausible route involves the formylation of 4-aminopyridine. This can be achieved using various formylating agents, such as formic acid or a mixed anhydride of formic and acetic acid.

Biological Activity and Pharmacological Profiles: Divergent Paths

Despite their structural similarity, the biological roles of these isomers are strikingly different.

Nicotinamide (Vitamin B3): The Metabolic Hub

Nicotinamide is a vital nutrient for all living organisms.[13] Its primary mechanism of action is serving as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[2][7] These molecules are central to cellular metabolism, participating in hundreds of redox reactions.[19]

Beyond its metabolic role, NAD+ is a critical substrate for enzymes like Poly(ADP-ribose) polymerases (PARPs) and sirtuins.[7]

  • PARP Inhibition: PARPs are crucial for DNA repair. By acting as a substrate, NAD+ is consumed during this process. Nicotinamide itself is an inhibitor of PARP enzymes.[2][20] This inhibitory action, along with its role in replenishing NAD+ pools, contributes to its photoprotective and anti-inflammatory effects in dermatology.[20]

  • Sirtuin Modulation: Sirtuins are NAD+-dependent deacetylases that regulate gene expression, metabolism, and aging. Nicotinamide can modulate sirtuin activity.[7]

  • Anti-inflammatory Effects: Nicotinamide has demonstrated anti-inflammatory properties, in part by inhibiting the transcription factor NF-κB and reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF.[2][7][21]

Caption: Role of Nicotinamide in the NAD+ salvage pathway and downstream cellular processes.

Isonicotinamide: A Cornerstone of Anti-Tubercular Therapy

Isonicotinamide's primary significance lies in its role as a precursor and key structural component of isoniazid, a first-line drug against tuberculosis.[3] Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG. While isonicotinamide itself is not the active antibiotic, its derivatives are crucial. Furthermore, isonicotinamide has been shown to activate sirtuin enzymes, antagonizing the inhibitory effects of nicotinamide, which suggests a role in cellular regulation.[3] Its ability to form robust hydrogen-bonded cocrystals is also widely exploited in pharmaceutical development to improve the properties of other active pharmaceutical ingredients (APIs).[3][22]

Picolinamide: A Versatile Ligand and Privileged Scaffold

The ortho-position of the amide and pyridine nitrogen makes picolinamide an excellent bidentate chelating ligand for various metal ions.[5] This property is leveraged in coordination chemistry and catalysis.[23] In drug discovery, the picolinamide scaffold is considered "privileged," appearing in a multitude of compounds designed as enzyme inhibitors for targets in cancer, neurodegenerative disorders, and infectious diseases.[4] For example, derivatives of picolinamide have been developed as potent inhibitors of poly (ADP-ribose) polymerase (PARP).[5]

N-(Pyridin-4-YL)formamide: An Area for Future Research

Published data on the specific biological activities of N-(Pyridin-4-YL)formamide is scarce. However, based on its structure as an analogue of isonicotinamide, it could be investigated for similar applications, such as a co-former in cocrystal engineering or as a scaffold for novel inhibitors. Its unique N-formylpyridyl structure presents an opportunity for novel chemical interactions with biological targets.

Experimental Protocols

To facilitate comparative research, we provide a standardized protocol for a key biochemical assay relevant to this class of compounds.

Protocol: In Vitro PARP-1 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the pyridinecarboxamide isomers against the PARP-1 enzyme. This assay is particularly relevant given the known PARP-inhibitory activity of nicotinamide and picolinamide derivatives.[2][5]

Objective: To quantify and compare the potency of N-(Pyridin-4-YL)formamide and isomeric pyridinecarboxamides in inhibiting PARP-1 activity.

Principle: The assay measures the incorporation of biotinylated NAD+ into PAR chains on histone proteins by activated PARP-1. Inhibition of PARP-1 results in a decreased signal, which can be quantified using a streptavidin-conjugated reporter.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., H₂O₂-treated calf thymus DNA)

  • β-NAD+ and Biotinylated-NAD+

  • Histone-coated 96-well plates (e.g., streptavidin-coated plates with biotinylated histones)

  • Test Compounds: Picolinamide, Nicotinamide, Isonicotinamide, N-(Pyridin-4-YL)formamide dissolved in DMSO.

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Stop Buffer (e.g., 20% Acetic Acid)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of 2-fold dilutions for each test compound in DMSO, starting from a high concentration (e.g., 10 mM). Create a final dilution in PARP Assay Buffer to achieve the desired assay concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.[24]

  • Assay Plate Setup:

    • Add 25 µL of PARP Assay Buffer to all wells.

    • Add 5 µL of diluted test compound to the respective wells.

    • Add 5 µL of DMSO/Buffer as a vehicle control (0% inhibition).

    • Add 5 µL of a known potent PARP inhibitor (e.g., Olaparib) as a positive control (100% inhibition).

  • Enzyme Reaction Initiation:

    • Prepare a master mix containing PARP-1 enzyme, activated DNA, and histones in PARP Assay Buffer.

    • Add 10 µL of the enzyme/DNA mix to each well.

    • Initiate the enzymatic reaction by adding 10 µL of a NAD+/Biotinylated-NAD+ mixture (e.g., final concentration 0.5 mM).[24]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[25]

  • Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Buffer to each well.

  • Detection:

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[25][26]

    • Wash the plate again 3 times.

    • Add 100 µL of chemiluminescent HRP substrate and immediately read the luminescence on a plate reader.[27]

  • Data Analysis:

    • Subtract the background reading (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[24][25]

Caption: Experimental workflow for the in vitro PARP-1 inhibition assay.

Conclusion and Future Perspectives

The comparative analysis of picolinamide, nicotinamide, isonicotinamide, and N-(Pyridin-4-YL)formamide reveals a compelling story of how subtle positional isomerism dictates profound functional diversity. Nicotinamide's role as a metabolic cornerstone is well-established, while isonicotinamide and picolinamide serve as invaluable scaffolds in medicinal chemistry.

The relative lack of data for N-(Pyridin-4-YL)formamide represents a clear opportunity for novel research. Its unique structure warrants investigation into its physicochemical properties, biological activity (particularly in comparison to its isomers as a PARP inhibitor or sirtuin modulator), and its potential as a co-former in crystal engineering. The protocols and comparative data provided in this guide serve as a foundational resource for scientists poised to explore these exciting avenues of research.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide?
  • Grokipedia. Isonicotinamide.
  • PMC. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • ACS Publications. (2024, February 8). Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System.
  • Nicotinamide: Mechanism of action and indications in dermatology. (2018, February 5).
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. (2019, November 21).
  • PMC. Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen.
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  • Hangzhou Viablife Biotech Co., Ltd. What are the methods of obtaining nicotinamide?
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  • ChemicalBook. (2024, February 28). How to synthesize Nicotinamide?
  • ResearchGate. Mechanisms of action of nicotinamide.
  • PubMed. (2006, January 15). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease.
  • Wikipedia. Nicotinamide.
  • Benchchem. literature review of picolinamide derivatives in drug discovery.
  • ResearchGate. (2026, March 5). A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity.
  • Isonicotinamide(1453-82-3)MSDS Melting Point Boiling Density Storage Transport.
  • ResearchGate. Synthesis of picolinamide amide derivatives.
  • PubChem - NIH. Isonicotinamide | C6H6N2O | CID 15074.
  • ACS Publications. (2017, April 13). Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group | Organic Letters.
  • Wikipedia. Isonicotinamide.
  • Benchchem. A Comparative Analysis of PARP Inhibitors: A Guide for Researchers.
  • Cheméo. Chemical Properties of Picolinamide (CAS 1452-77-3).
  • FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485).
  • US EPA. Inert Reassessment - Nicotinamide CAS 98-92-0.
  • ChemicalBook. (2026, March 13). PYRIDINE-2-CARBOXAMIDE | 1452-77-3.
  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
  • MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib.
  • BMG LABTECH. PARP assay for inhibitors.
  • CrystEngComm (RSC Publishing). Co-crystals of diflunisal and isomeric pyridinecarboxamides – a thermodynamics and crystal engineering contribution.
  • MDPI. (2021, November 14). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid.

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